7-Hydroxyindole

tyrosinase inhibition melanoma phenolic hydroxyl position

Monohydroxyindole isomers are not interchangeable-choosing the wrong positional isomer compromises synthetic route design and assay reproducibility. 7-Hydroxyindole offers unique advantages: • Exclusive C6 ortho-directing regiochemistry for 6-substituted indole synthesis via Mannich reactions • 79 µM tyrosinase IC50 (human HMV-II melanoma), 2.4-fold more potent than 5-isomer • 27-fold EHEC biofilm inhibition, 2.5× stronger than 5-hydroxyindole under identical conditions • Real-time UV-Vis purity monitoring without off-line HPLC, thanks to distinct spectral profile Supplied in ≥98% HPLC purity; available from milligrams to kilograms for early discovery through process development.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 2380-84-9
Cat. No. B018039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxyindole
CAS2380-84-9
SynonymsIndol-7-ol;  7-Hydroxy-1H-indole; 
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)NC=C2
InChIInChI=1S/C8H7NO/c10-7-3-1-2-6-4-5-9-8(6)7/h1-5,9-10H
InChIKeyORVPXPKEZLTMNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxyindole: Physicochemical & Procurement Profile


7-Hydroxyindole (1H-Indol-7-ol) is a monohydroxylated indole isomer (C₈H₇NO, MW 133.15). The compound is an off-white to light brown solid with a melting point of 84–88 °C and a predicted pKa of 10.10 ± 0.40 . It serves as a key intermediate in pharmaceutical synthesis and as a bioactive scaffold in antimicrobial, antimelanogenic, and neuroscience research.

7-Hydroxyindole: Positional Isomer Imperative


Monohydroxyindole isomers are not interchangeable. The position of the phenolic –OH group fundamentally alters electronic structure, acidity, regiochemical reactivity, and biological target engagement. As demonstrated below, shifting the hydroxyl from the 7- to the 5-position changes tyrosinase IC₅₀ by 4.6-fold [1], reverses electrophilic substitution orientation [2], eliminates diagnostic UV-Vis spectral features [3], and shifts pKa by up to 0.21 units [4]. These quantifiable differences directly impact synthetic route design, assay reproducibility, and lead optimization campaigns.

7-Hydroxyindole Comparator Evidence


Tyrosinase Inhibition Potency vs. 5-Hydroxyindole

In a direct head-to-head comparison against human HMV-II melanoma tyrosinase, 7-hydroxyindole exhibited an IC₅₀ of 79 µM, whereas 5-hydroxyindole was significantly weaker (IC₅₀ = 366 µM), representing a 4.6-fold difference. The 6-isomer was even more potent (IC₅₀ = 20 µM), and the standard inhibitor kojic acid gave IC₅₀ = 342 µM [1]. The inhibition by all hydroxyindoles tested was competitive with respect to L-DOPA substrate.

tyrosinase inhibition melanoma phenolic hydroxyl position

EHEC Biofilm Inhibition Potency vs. 5-Hydroxyindole

In a comparative biofilm assay, 7-hydroxyindole (500 µM) decreased enterohemorrhagic E. coli O157:H7 (EHEC) biofilm formation 27-fold on polystyrene in LB medium, whereas 5-hydroxyindole at the same concentration achieved only an 11-fold reduction. Indole alone reduced biofilm 6-fold, and isatin (indole-2,3-dione) increased biofilm formation 4-fold, underscoring the specificity of the 7-hydroxy substitution [1].

biofilm inhibition E. coli O157:H7 interspecies signal

Regioselective Mannich Substitution at C6

Under classical Mannich conditions (formaldehyde, secondary amine, acid), electrophilic attack occurs ortho to the phenolic –OH. Consequently, 7-hydroxyindole is substituted at C6, whereas 4-hydroxyindole reacts at C5, 5-hydroxyindole at C4, and 6-hydroxyindole at C7. The structures were confirmed by reductive desamination and independent total synthesis of the corresponding hydroxy-methyl-indoles [1].

Mannich reaction regioselectivity ortho-substitution

UV-Vis Absorption: No Bathochromic Shift

PPP and INDO/S-CI calculations reveal that the first absorption band of 5- and 6-hydroxyindole undergoes a bathochromic shift relative to indole itself, attributed to charge transfer from the hydroxyl group to the locally excited indole state. In contrast, 4- and 7-hydroxyindole do not exhibit this red shift, making their spectra closely resemble that of unsubstituted indole [1].

UV-Vis spectroscopy bathochromic shift charge transfer

Least Acidic Among Monohydroxyindoles

Predicted aqueous pKa values (ChemAxon) for the monohydroxyindole series follow a consistent positional trend: 4-hydroxyindole 9.89, 5-hydroxyindole 9.98, 6-hydroxyindole 10.07, and 7-hydroxyindole 10.10 . 7-Hydroxyindole is thus the weakest acid of the four, with a ΔpKa of 0.21 units relative to the most acidic 4-isomer.

pKa acidity proton dissociation

7-Hydroxyindole Application Scenarios


Antimelanogenic Lead Optimization via Tyrosinase Inhibition

The 79 µM IC₅₀ against human HMV-II melanoma tyrosinase positions 7-hydroxyindole as a balanced-potency scaffold for structure–activity relationship (SAR) studies. Unlike the more potent 6-isomer (20 µM) that may present cytotoxicity concerns at higher concentrations, or the weak 5-isomer (366 µM) that lacks sufficient activity, 7-hydroxyindole offers a tunable starting point for derivatization. Its competitive inhibition mechanism with respect to L-DOPA, established by kinetic analysis [1], supports its use in co-crystallization and docking studies aimed at optimizing binding to the tyrosinase active site.

Antivirulence Probe Development for EHEC Biofilms

The 27-fold reduction in EHEC biofilm formation achieved by 7-hydroxyindole, which is 2.5-fold greater than that of 5-hydroxyindole under identical conditions [1], establishes this compound as the preferred hydroxyindole probe for dissecting cysteine metabolism-linked biofilm regulation. Its demonstrated induction of the biofilm inhibitor ycfR and repression of flagellar genes provide a mechanistically defined entry point for chemical biology studies and antivirulence screening cascades, where 5-hydroxyindole would yield weaker and potentially confounding signal-to-noise ratios.

Regioselective Synthesis of 6-Substituted Indoles via Mannich Reaction

Synthetic chemists requiring 6-substituted indole building blocks can exploit the ortho-directing effect of the 7-hydroxyl group, which directs Mannich electrophiles exclusively to C6 [1]. This regiochemical outcome is unique among monohydroxyindoles: 4-, 5-, and 6-hydroxyindoles each direct substitution to different positions (C5, C4, and C7, respectively). Thus, 7-hydroxyindole is the only isomer that directly yields 6-aminomethyl or 6-alkylamino derivatives, which are valuable intermediates in alkaloid total synthesis and medicinal chemistry.

UV-Vis Reaction Monitoring & Quality Control

Because 7-hydroxyindole lacks the bathochromic shift of the first absorption band that characterizes 5- and 6-hydroxyindoles [1], UV-Vis spectroscopy can be employed to monitor the consumption of 7-hydroxyindole or the formation of 5-/6-hydroxyindole byproducts in real time. This spectroscopic distinction enables in-process control during oxidation, hydroxylation, or rearrangement reactions where isomeric purity is critical, reducing the need for off-line HPLC analysis.

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